5-ジアゾイミダゾール-4-カルボキサミド

説明

Synthesis Analysis

The synthesis of 5-Diazoimidazole-4-carboxamide and its derivatives involves various chemical processes that result in compounds with potential antibacterial and antimicrobial activities. Notably, Varoli et al. (1997) synthesized a series of 2-substituted-5-diazoimidazole-4-carboxamides, highlighting the influence of small groups on the 4-carbox-amido moiety on antifungal activity. This synthesis process reveals the compound's versatility and potential in developing new antimicrobial agents (Varoli et al., 1997).

Molecular Structure Analysis

The molecular structure of 5-Diazoimidazole-4-carboxamide plays a crucial role in its chemical behavior and interactions. Mokrushin et al. (1980) explored the peculiarities of reactions involving 5-diazoimidazole-4-carboxazide and its interaction with amines, leading to the formation of various derivatives. These studies contribute to our understanding of the compound's structural characteristics and reactivity (Mokrushin et al., 1980).

Chemical Reactions and Properties

The chemical reactions involving 5-Diazoimidazole-4-carboxamide are diverse and result in various biological and pharmacological effects. For instance, Yamamoto Itaru (1969) discovered that 4(or 5)-Diazoimidazole-5(or 4)-carboxamide (Diazo-ICA) exhibited significant inhibitory effects on the growth of Escherichia coli B by affecting nucleic acid metabolism, particularly inhibiting DNA synthesis (Yamamoto Itaru, 1969).

Physical Properties Analysis

The physical properties of 5-Diazoimidazole-4-carboxamide, such as solubility, stability, and melting point, are essential for its application and handling in research and development. However, specific details on the physical properties are scarce in the available literature and would require further investigation to provide a comprehensive analysis.

Chemical Properties Analysis

The chemical properties of 5-Diazoimidazole-4-carboxamide, including its reactivity with other chemical agents and stability under various conditions, are fundamental to its potential applications. Studies such as those by Stevens et al. (1984), which explored the synthesis and chemistry of related antitumor agents, provide insight into the compound's chemical behavior and potential for drug development (Stevens et al., 1984).

科学的研究の応用

誘導体の合成

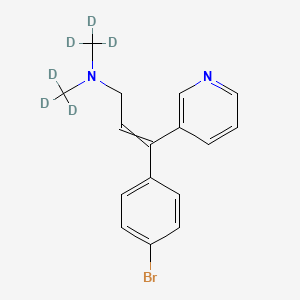

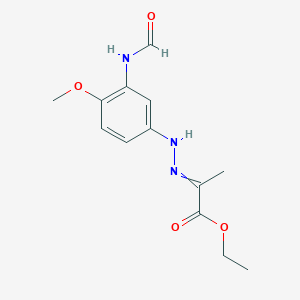

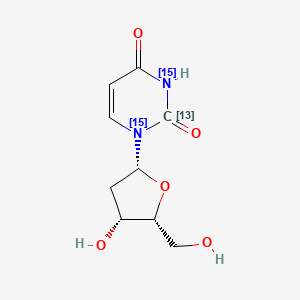

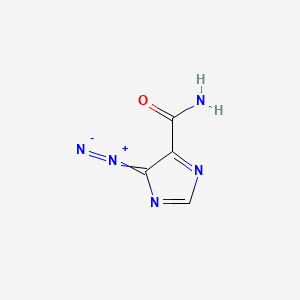

化合物「5-ジアゾイミダゾール-4-カルボキサミド」は、様々な誘導体の合成において重要な役割を果たします。 対応するアゾイミダゾールを塩化スズで還元することにより、5(または4)-ヒドラジノイミダゾール-4(または5)-カルボン酸誘導体を合成する方法が開発されています {svg_1}。 このプロセスにより、多くのヒドラゾンとセミカルバジドが合成されました {svg_2}.

プリン前駆体のアンタゴニスト

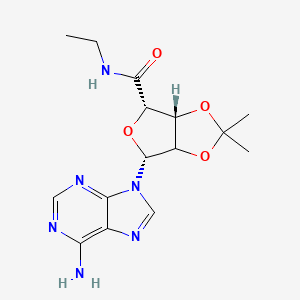

5(または4)-ヒドラジノイミダゾール-4-(または5)-カルボキサミドの誘導体は、最も重要なプリン前駆体の1つである5(または4)-アミノイミダゾール-4(または5)-カルボキサミド(AICA)のアンタゴニストとして、生物学的試験において注目されています {svg_3}.

アミノイミダゾールの合成

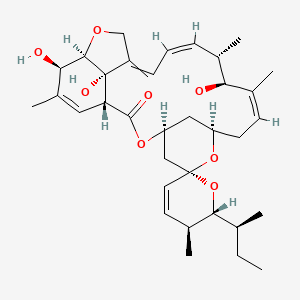

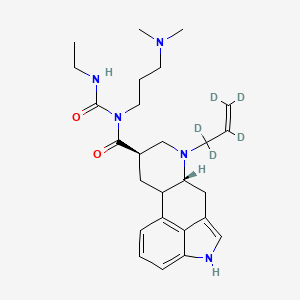

化合物「5-ジアゾイミダゾール-4-カルボキサミド」は、5-ジアゾイミダゾール-4-カルボキサミド(I)、エチル5-ジアゾイミダゾール-4-カルボキシレート(III)、および5-ジアゾイミダゾール-4-ヒドロキサム酸(II)の合成に使用されます {svg_4}。 また、エチル2-メルカプト-5-ジアゾイミダゾール-4-カルボキシレート(IV)、エチル2-メチルメルカプト-5-ジアゾイミダゾール-4-カルボキシレート(V)、2-フェニル-5-ジアゾイミダゾール-4-カルボキサミド(VI)、5-ジアゾイミダゾール-4-N-ベンジルカルボキサミド(VII)、および5-ジアゾイミダゾール-4-N-フェニルカルボキサミド(VIII)の合成にも使用されます {svg_5}.

抗腫瘍活性

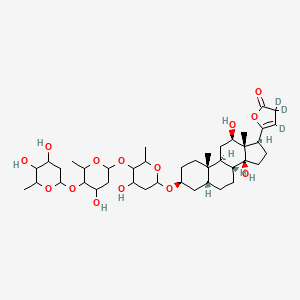

5-アミノイミダゾール-4-カルボキサミドのジアゾ化は、いくつかのマウス腫瘍に対して限られた活性を示した内部ジアゾニウム塩、5-ジアゾイミダゾール-4-カルボキサミドを与えることが判明しました {svg_6}。 この発見により、様々な齧歯類腫瘍に対して有望な活性を示した薬剤DTICを含む多くの誘導体が開発されました {svg_7}.

臨床的に有用な薬剤の開発

5-ジアゾイミダゾール-4-カルボキサミドの抗腫瘍活性を向上させ、臨床的に有用な薬剤を開発するために、この化合物はいくつかの誘導体に変換されました {svg_8}。 これらの研究により、潜在的な臨床応用を持つ新しい治療薬が開発されました。

構造活性相関研究

化合物「5-ジアゾイミダゾール-4-カルボキサミド」は、構造活性相関研究に使用されています {svg_9}。 これらの研究は、化合物の化学構造とその生物活性との関係を理解するのに役立ち、新しい薬剤の開発に不可欠です。

Safety and Hazards

作用機序

Target of Action

It has been suggested that the compound may have antitumor activity, implying potential targets within cancerous cells .

Mode of Action

The precise mechanism of action of 5-Diazoimidazole-4-carboxamide remains unknown. It is postulated that some of its antitumor activity may rest on in vivo conversion to 5-diazoimidazole-4-carboxamide and nor nitrogen mustard, which could result in antimetabolite and possibly alkylating activity .

Biochemical Pathways

It is known that the compound is connected to the imidazole intermediate 5-aminoimidazole-4-carboxamide ribotide (aicar), which is synthesized in both purine and histidine biosynthesis pathways but used only in purine biosynthesis .

Pharmacokinetics

Studies on related compounds, such as dacarbazine (dtic) and its metabolite 5-aminoimidazole-4-carboxamide (aic), suggest that these compounds have a biphasic plasma disappearance, with a terminal half-life of around 414 minutes . The primary route of excretion of absorbed drug is renal .

Result of Action

The cytotoxic action of 5-Diazoimidazole-4-carboxamide in Chinese hamster ovary cells is enhanced considerably in the presence of light, when 5-diazoimidazole-4-carboxamide is being continuously generated . This suggests that the compound may have a significant impact on cellular survival and proliferation.

Action Environment

The action of 5-Diazoimidazole-4-carboxamide can be influenced by environmental factors such as light exposure. For instance, the cytotoxic action of the compound in Chinese hamster ovary cells is considerably enhanced in the presence of light . Additionally, the compound is soluble in Dimethyl Sulfoxide and Methanol, and it is recommended to be stored at 4° C .

特性

IUPAC Name |

5-diazoimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N5O/c5-3(10)2-4(9-6)8-1-7-2/h1H,(H2,5,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKZLMSPFYNDYIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=[N+]=[N-])C(=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10939135, DTXSID70949098 | |

| Record name | 4-Diazo-4H -imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[Amino(hydroxy)methylidene]-4H-imidazole-5-diazonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70949098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7008-85-7, 26230-33-1 | |

| Record name | 4-Diazo-4H-imidazole-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7008-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Diazoimidazole-4-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007008857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Diazo-4H -imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[Amino(hydroxy)methylidene]-4H-imidazole-5-diazonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70949098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-diazo-4H-imidazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-DIAZOIMIDAZOLE-4-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XLJ646260P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate](/img/structure/B1140539.png)

![tert-Butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-mesylaminopyrimidin-5-yl]-(3R,5S)-isopropylidine-(E)-6-heptenoate](/img/structure/B1140540.png)